molecular formula C16H16N4OS B11064842 N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(pyridin-2-ylsulfanyl)acetamide

N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B11064842
M. Wt: 312.4 g/mol
InChI Key: UGNPABCFQVFMHA-UHFFFAOYSA-N
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Description

N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-2-(2-PYRIDINYLSULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-2-(2-PYRIDINYLSULFANYL)ACETAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Substitution Reaction: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a base.

    Thioether Formation: The pyridylsulfanyl group is attached through a nucleophilic substitution reaction involving a pyridine thiol and an appropriate leaving group.

    Amide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole ring or the amide group, leading to various reduced derivatives.

    Substitution: The phenyl and pyridyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halides, bases, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-2-(2-PYRIDINYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-2-(2-PYRIDINYLSULFANYL)ACETAMIDE: Similar compounds include other pyrazole derivatives with different substituents on the pyrazole ring or the acetamide group.

Uniqueness

The uniqueness of N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-2-(2-PYRIDINYLSULFANYL)ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other pyrazole derivatives.

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

N-(2-phenyl-3,4-dihydropyrazol-5-yl)-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C16H16N4OS/c21-15(12-22-16-8-4-5-10-17-16)18-14-9-11-20(19-14)13-6-2-1-3-7-13/h1-8,10H,9,11-12H2,(H,18,19,21)

InChI Key

UGNPABCFQVFMHA-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1NC(=O)CSC2=CC=CC=N2)C3=CC=CC=C3

Origin of Product

United States

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